molecular formula C13H15N3O3 B2919157 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide CAS No. 897617-45-7

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

Cat. No.: B2919157
CAS No.: 897617-45-7
M. Wt: 261.281
InChI Key: YTJOWGRPGFAUEB-UHFFFAOYSA-N
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Description

N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with methyl groups at positions 2 and 9, a 4-oxo functional group, and a 2-methoxyacetamide side chain at position 2. Its synthesis typically involves condensation reactions of substituted pyrido-pyrimidine intermediates with methoxyacetamide derivatives under reflux conditions, though specific protocols remain proprietary or unpublished in open literature.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-5-4-6-16-12(8)14-9(2)11(13(16)18)15-10(17)7-19-3/h4-6H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJOWGRPGFAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through cyclization reactions involving appropriate precursors such as 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl derivatives and 2-methoxyacetamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide has shown potential biological activities, such as antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound's biological activities make it a candidate for drug development. It can be studied for its potential use in treating various diseases, including infections and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry. Below, key analogs are compared to N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide in terms of structural features, synthesis, and biological activity.

N-(Benzyl)-2-Hydroxy-9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

  • Structure : These derivatives replace the 2-methoxyacetamide group with a benzyl-substituted carboxamide and retain the 9-methyl and 4-oxo groups.
  • Synthesis: Prepared via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol .
  • Biological Activity: All analogs exhibited consistent analgesic activity in the "acetic acid writhing" model, with activity levels comparable to 4-hydroxyquinolin-2-one derivatives. This suggests bioisosterism between the pyrido-pyrimidine and quinolinone cores .
Feature Target Compound Benzyl Carboxamide Analogs
Core Structure Pyrido[1,2-a]pyrimidine Pyrido[1,2-a]pyrimidine
Substituents 2,9-dimethyl; 3-methoxyacetamide 9-methyl; 3-benzylcarboxamide
Synthetic Route Condensation with methoxyacetamide Condensation with benzylamines
Analgesic Activity (Writhing Test) Not explicitly reported High and consistent

4-Hydroxyquinolin-2-one Derivatives

  • Structure: Bioisosteres of pyrido-pyrimidines, sharing a similar planar heterocyclic core but with a quinolinone system.
  • Relevance : Demonstrated analgesic activity analogous to pyrido-pyrimidines, supporting the hypothesis that electronic and spatial properties of the core (rather than exact heteroatom placement) drive biological effects .

Thiazolidinone and Coumarin Hybrids

  • Structure: Hybrids like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides incorporate thiazolidinone or coumarin moieties.
  • Synthesis : Prepared via refluxing hydrazide intermediates with mercaptoacetic acid and ZnCl₂ .
  • Comparison: These compounds diverge significantly in core structure (thiazolidinone vs. pyrido-pyrimidine) and exhibit distinct biological targets, highlighting the uniqueness of the pyrido-pyrimidine scaffold in analgesia .

Key Research Findings and Implications

Bioisosteric Relationships: The pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-one in analgesic activity, suggesting that electron-deficient aromatic systems with hydrogen-bonding substituents (e.g., 4-oxo groups) are critical for target engagement .

Substituent Effects: Methoxyacetamide vs. Benzylcarboxamide: The 2-methoxyacetamide group in the target compound may enhance solubility or metabolic stability compared to bulkier benzylcarboxamides.

Synthetic Challenges: Pyrido-pyrimidine derivatives generally require precise control of reaction conditions (e.g., anhydrous solvents, catalytic ZnCl₂) to avoid side reactions, as seen in thiazolidinone syntheses .

Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a synthetic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound has garnered attention due to its potential biological activities, which may be leveraged in medicinal chemistry for the development of new therapeutic agents.

Structural Characteristics

The compound features a pyrido[1,2-a]pyrimidine core with specific substitutions that enhance its biological activity. The structural formula is represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. In studies where similar compounds were tested, it was observed that derivatives within this class displayed potent activity against various Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities showed Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against multiple bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)MBC (mg/mL)Notable Activity
Compound A0.0040.008Excellent against E. cloacae
Compound B0.0150.030Good against S. aureus
Compound C0.0450.060Moderate against E. coli

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been noted in preliminary studies. Similar pyrido[1,2-a]pyrimidine derivatives have shown promise in inhibiting pro-inflammatory cytokines and modulating inflammatory pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial resistance or inflammatory responses.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its analogs:

  • Study on Antibacterial Properties : A study evaluated the antibacterial activity of various derivatives against eight species of bacteria, revealing that several compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin .
  • Inflammation Modulation : Another research effort indicated that certain derivatives could significantly reduce levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

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